4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is a complex organic compound with a unique structure that includes a pyrano[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide typically involves multiple steps. One common route starts with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorobenzylsulfanyl and 3-pyridyl groups. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino or pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diamino-2-[(2-chlorobenzyl)sulfanyl]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Other pyrano[2,3-d]pyrimidine derivatives with different substituents
Uniqueness
4,7-Diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(3-pyridyl)-5H-pyrano[2,3-d]pyrimidin-6-yl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15ClN6OS |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4,7-diamino-2-[(4-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C20H15ClN6OS/c21-13-5-3-11(4-6-13)10-29-20-26-17(23)16-15(12-2-1-7-25-9-12)14(8-22)18(24)28-19(16)27-20/h1-7,9,15H,10,24H2,(H2,23,26,27) |
InChI Key |
QPOMXANBCMEVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2C(=C(OC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.